
2-Nitrocyclohexanone
Overview
Description
2-Nitrocyclohexanone is an organic compound with the molecular formula C6H9NO3 It is a nitro-substituted cyclohexanone, characterized by the presence of a nitro group (-NO2) attached to the second carbon of the cyclohexanone ring
Mechanism of Action
Target of Action
It is known to participate in nucleophilic addition reactions .
Mode of Action
2-Nitrocyclohexanone interacts with its targets through nucleophilic addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds . It undergoes chemical transformations, such as reduction or substitution, to yield products with diverse chemical functionalities .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes. By participating in nucleophilic addition reactions, it can lead to the formation of new molecules with diverse functionalities .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of bases and acids. For instance, in cyclohexane, the reaction is effectively catalyzed by bases and inhibited by acids . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the chemical environment.
Biochemical Analysis
Biochemical Properties
2-Nitrocyclohexanone plays a significant role in biochemical reactions, particularly in the context of tautomerization. The compound undergoes keto-enol tautomerization, a process that is influenced by the presence of bases and acids. In organic aprotic solvents, the tautomerization rates of this compound have been studied extensively, revealing that bases catalyze the reaction while acids inhibit it . This tautomerization process is crucial as it affects the compound’s reactivity and interaction with other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can undergo degradation in aqueous solutions, leading to the formation of various degradation products .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Studies have shown that high doses of this compound can lead to toxic effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidation-reduction reactions. The compound can be metabolized by enzymes such as nitroreductases, leading to the formation of amines and other reactive intermediates. These intermediates can further participate in various biochemical pathways, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can interact with various binding proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrocyclohexanone can be synthesized through the nitro-oxidation of cyclohexene. The process involves the following steps:
Nitro-oxidation: Cyclohexene is reacted with a nitro-oxidizing agent to form this compound. This reaction typically requires a catalyst and is carried out under controlled temperature conditions.
Cleavage and Esterification: The this compound can be further cleaved and esterified with an alcohol to form alkyl 6-nitrohexanoate.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitro-oxidation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrocyclohexanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Tautomerization: The compound can undergo keto-enol tautomerization, where the keto form (this compound) interconverts with the enol form.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Tautomerization: Catalyzed by bases or acids in various solvents.
Major Products:
Reduction: 2-Aminocyclohexanone.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Tautomerization: Enol form of this compound.
Scientific Research Applications
2-Nitrocyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
1-Nitrocyclohexene: A nitro-substituted cyclohexene with similar reactivity.
2-Chlorocyclohexanone: A chlorinated analog with different reactivity due to the presence of a chlorine atom.
Cyclohexanone: The parent compound without any substituents.
Uniqueness: 2-Nitrocyclohexanone is unique due to the presence of the nitro group, which imparts distinct reactivity and chemical properties. The nitro group enhances the compound’s electrophilicity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications .
Properties
IUPAC Name |
2-nitrocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNILIWUUKKNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334589 | |
| Record name | 2-Nitrocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4883-67-4 | |
| Record name | 2-Nitrocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrocyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Nitrocyclohexanone?
A1: this compound has the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize 13C NMR spectroscopy to characterize this compound. Studies have provided comprehensive assignments for the 13C NMR spectra of various alkylated 2-nitrocyclohexanones. []
Q3: How does the keto-enol tautomerism of this compound behave in different solvents?
A3: The keto-enol tautomerism of this compound is significantly influenced by solvent properties. While permittivity plays a role in organic solvents, ionic liquids exhibit a distinct behavior, accelerating the tautomerization rate beyond what permittivity alone would suggest. This suggests a complex interplay of solvent parameters, including polarizability, hydrogen-bond acidity, and cohesive pressure, influencing the reaction in ionic liquids. [, ]
Q4: Can you elaborate on the base-catalyzed keto-enol interconversion of this compound?
A4: The base-catalyzed keto-enol interconversion of this compound has been investigated computationally using various bases and solvents. Density functional theory calculations suggest that the reaction proceeds through a stepwise mechanism, contrary to previous proposals of a concerted mechanism in less polar solvents. []
Q5: What is a notable application of this compound in multi-component reactions?
A5: this compound participates in a one-pot, three-component reaction with triphenylphosphine and dialkyl acetylenedicarboxylates. This reaction generates stable phosphorus ylides that, upon heating, undergo an intramolecular Wittig reaction to produce dialkyl 2-(2-nitrocyclohex-1-enyl)fumarate derivatives. []
Q6: How can this compound be utilized in the synthesis of bicyclic compounds?
A6: Treating this compound with acrylaldehyde in the presence of tetrabutylammonium fluoride yields a bicyclic product. This product can be further oxidized to a nitro-diketone, which serves as a precursor to bicyclo[3.3.0]oct-1(5)en-2-one. []
Q7: Are there any examples of transition-metal-free arylation reactions involving this compound?
A7: Yes, researchers have achieved the transition-metal-free α-arylation of this compound using diaryliodonium salts. This method enables the synthesis of tertiary α-aryl, α-nitro ketones and provides a concise route to the drug tiletamine. []
Q8: How does this compound behave in the presence of strong bases?
A8: Strong bases can cleave this compound. [] This reaction highlights the impact of the nitro group on the molecule's reactivity.
Q9: What are the applications of this compound in the synthesis of heterocyclic compounds?
A9: this compound is a key starting material in synthesizing the chiral building block 1-azaspiro[4.5]decan-6-one. This synthesis involves an organocatalytic enantioselective conjugate addition to acrylaldehyde. []
Q10: How is this compound used in the preparation of Caprolactam?
A10: this compound is a crucial intermediate in a novel Caprolactam synthesis. The process involves converting this compound to an alkyl 6-nitrohexanoate, followed by catalytic hydrogenation and cyclization. This method bypasses the use of oleum and avoids the production of large quantities of ammonium sulfate as a byproduct, offering a more sustainable approach compared to traditional methods. []
Q11: Are there any known alternative synthetic routes to this compound?
A11: Yes, researchers have successfully synthesized this compound through the nitration of cyclohexanone using highly concentrated nitric acid (99-100%). [, ] This method provides an alternative to using less concentrated nitric acid and highlights the impact of reaction conditions on product formation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



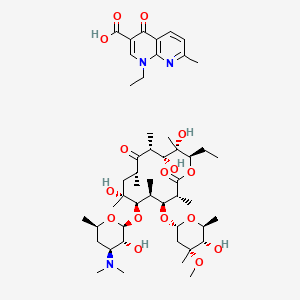
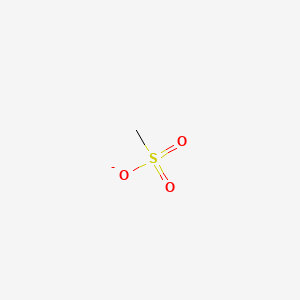
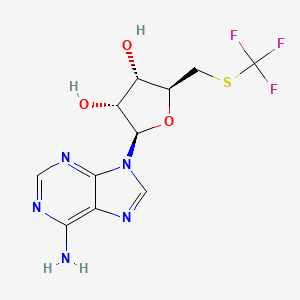


![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1217635.png)
![N-(2-methoxy-5-methylphenyl)-2-[[1-(phenylmethyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1217636.png)
![2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1217637.png)
![N-(2-methylphenyl)-2-[5-[4-(4-morpholinyl)phenyl]-2-tetrazolyl]acetamide](/img/structure/B1217638.png)
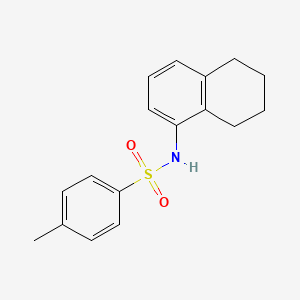
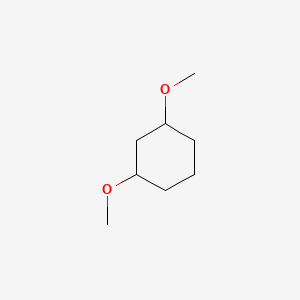
![Imidazo[2,1-a]isoquinoline](/img/structure/B1217647.png)

